molecular formula C21H23N3O5S3 B380994 Diethyl 5-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-3-methylthiophene-2,4-dicarboxylate CAS No. 315682-32-7

Diethyl 5-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B380994
CAS No.: 315682-32-7
M. Wt: 493.6g/mol
InChI Key: ORZKEXZZJVIZPY-UHFFFAOYSA-N
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Description

Diethyl 5-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-3-methylthiophene-2,4-dicarboxylate is a structurally complex heterocyclic compound featuring a thiophene-2,4-dicarboxylate core. The molecule is substituted at position 5 with a sulfanylacetyl-amino group linked to a 5,6-dimethylthieno[2,3-d]pyrimidine moiety and at position 3 with a methyl group.

This compound belongs to a class of thiophene derivatives functionalized with pyrimidine-based substituents, which are often explored for their biological activity (e.g., kinase inhibition) or optoelectronic properties.

Properties

IUPAC Name

diethyl 5-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-3-methylthiophene-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S3/c1-6-28-20(26)15-11(4)16(21(27)29-7-2)32-19(15)24-13(25)8-30-17-14-10(3)12(5)31-18(14)23-9-22-17/h9H,6-8H2,1-5H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZKEXZZJVIZPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NC=NC3=C2C(=C(S3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Diethyl 5-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-3-methylthiophene-2,4-dicarboxylate (CAS: 315711-60-5) is a complex organic compound notable for its potential biological activity. This article explores its synthesis, biological properties, and relevant case studies to highlight its significance in medicinal chemistry.

  • Molecular Formula : C22H23N3O5S2
  • Molar Mass : 473.57 g/mol
  • Density : 1.37 g/cm³ (predicted)
  • Boiling Point : 686.0 °C (predicted)
  • pKa : 12.06 (predicted)
PropertyValue
Molecular FormulaC22H23N3O5S2
Molar Mass473.57 g/mol
Density1.37 g/cm³
Boiling Point686.0 °C
pKa12.06

Synthesis

The synthesis of this compound involves multi-step reactions starting from thieno[2,3-d]pyrimidine derivatives. The key steps include the formation of the thieno-pyrimidine core followed by the introduction of the diethyl ester and sulfanylacetyl groups.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. In vitro studies have demonstrated that these compounds can inhibit cell growth in various cancer cell lines, including L1210 cells and other folate-dependent bacteria .

The proposed mechanism of action involves the inhibition of key enzymes involved in nucleotide synthesis and DNA replication. Such inhibition is critical in cancer therapy as it prevents rapid cell division.

Case Studies

  • In Vitro Studies : A study conducted on L1210 leukemia cells showed that derivatives of thieno-pyrimidines exhibited cytotoxic effects with IC50 values in the low micromolar range .
  • In Vivo Efficacy : In mouse models, compounds similar to this compound demonstrated significant tumor reduction without severe toxicity .
  • Comparative Studies : Research comparing various diastereomers of related compounds revealed that certain configurations provided enhanced efficacy against specific cancer types while maintaining lower toxicity levels .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Diethyl 5-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-3-methylthiophene-2,4-dicarboxylate can be compared to the following analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Ester Groups Key Differences
Target Compound Thiophene-2,4-dicarboxylate - 5-Sulfanylacetyl-amino linked to 5,6-dimethylthienopyrimidine
- 3-Methyl
Diethyl (C2, C4) Reference compound for comparison
4-O-ethyl 2-O-methyl 3-methyl-5-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]thiophene-2,4-dicarboxylate Thiophene-2,4-dicarboxylate - 5-Sulfanylacetyl-amino linked to tetrahydrobenzothiolopyrimidine
- 3-Methyl
Mixed (O-ethyl, O-methyl) - Tetrahydrobenzothiolopyrimidine instead of dimethylthienopyrimidine
- Mixed ester groups alter lipophilicity
Methyl 2-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-4,5-dimethylthiophene-3-carboxylate Thiophene-3-carboxylate - 2-Sulfanylacetyl-amino linked to dimethylthienopyrimidine
- 4,5-Dimethyl
Methyl (C3) - Additional methyl groups at C4 and C5 increase steric hindrance
- Methyl ester reduces solubility vs. diethyl
Diethyl 5-amino-3-[(tert-butylamino)methyl]thiophene-2,4-dicarboxylate Thiophene-2,4-dicarboxylate - 5-Amino
- 3-(tert-Butylamino)methyl
Diethyl (C2, C4) - tert-Butylamino group introduces bulk and basicity vs. thienopyrimidine
Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate Thiophene-2,4-dicarboxylate - 5-Amino
- 3-Methyl
Diethyl (C2, C4) - Simpler structure lacking sulfanylacetyl-thienopyrimidine substituent

Structural and Electronic Differences

Thienopyrimidine vs. Benzothiolopyrimidine: The target compound’s 5,6-dimethylthieno[2,3-d]pyrimidine group is aromatic and planar, favoring electronic conjugation and π-π interactions.

Ester Group Variations : The diethyl esters in the target compound enhance lipophilicity compared to the mixed O-ethyl/O-methyl esters in ’s compound, which may affect membrane permeability in biological systems. The methyl ester in ’s analog further reduces solubility .

Substituent Positioning : The 4,5-dimethyl substitution on the thiophene ring in ’s compound introduces steric effects that could hinder intermolecular interactions or enzymatic binding compared to the target compound’s single methyl group at C3 .

Preparation Methods

Formation of 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one

The thienopyrimidine core is synthesized via cyclocondensation of 5,6-dimethylthiophene-2,3-diamine with cyanamide under acidic conditions. In a typical procedure, 5,6-dimethylthiophene-2,3-diamine (0.01 mol) is refluxed with cyanamide (2 g) and concentrated HCl (2 mL) at 45°C for 12 hours. Neutralization with 10% NaOH yields 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one as a white powder (mp >300°C, Rf = 0.85 in CHCl3:acetone 9:1).

ParameterValue
Yield30%
IR (KBr, cm⁻¹)3317 (N-H), 1665 (C=O)
ESI-MS (m/z)300.0 [M+1]⁺

Chlorination to 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine

The 4-oxo group is converted to a chloro substituent using phosphorus oxychloride (POCl₃). A mixture of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (0.01 mol) and POCl₃ (5 mL) is refluxed at 110°C for 6 hours. Excess POCl₃ is removed under vacuum, and the residue is neutralized with ice-cold water to precipitate 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine.

ParameterValue
Yield65%
MP210–215°C

Thioether Formation with Mercaptoacetic Acid

The chloro derivative reacts with mercaptoacetic acid in a nucleophilic substitution. Sodium hydride (0.008 mol) in DMF is cooled to 0–5°C, followed by dropwise addition of mercaptoacetic acid (0.003 mol). After stirring for 24 hours, the mixture is neutralized with 10% NaOH and purified via column chromatography (hexane:ethyl acetate 9.2:0.8) to yield 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetic acid.

ParameterValue
Yield45%
IR (KBr, cm⁻¹)2550 (S-H), 1702 (C=O)

Preparation of Diethyl 5-Amino-3-methylthiophene-2,4-dicarboxylate

Synthesis of Diethyl 5-Acetamido-3-methylthiophene-2,4-dicarboxylate

Diethyl 2-amino-4-methylthiophene-3,5-dicarboxylate (0.01 mol) is acylated with acetyl chloride (0.1 mL) in chloroform at 60°C for 10 hours. Recrystallization from ethanol yields orange needles of the acetamido derivative (mp 121°C, yield 85%).

ParameterValue
¹H NMR (CDCl₃, ppm)2.48 (s, 3H, CH₃), 3.80 (s, 3H, OCH₃)
IR (KBr, cm⁻¹)3280 (N-H), 1720 (C=O)

Hydrolysis to Diethyl 5-Amino-3-methylthiophene-2,4-dicarboxylate

The acetamido group is hydrolyzed under acidic conditions. A solution of the acetamido derivative (0.005 mol) in 6 M HCl (10 mL) is refluxed for 45 minutes, cooled, and neutralized with Na₂CO₃ to pH 8–9. The precipitated amine is filtered and recrystallized from water.

ParameterValue
Yield78%
MP145–148°C

Acylation to Form the Target Compound

Activation of Sulfanylacetic Acid as Acyl Chloride

2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetic acid (0.005 mol) is treated with thionyl chloride (5 mL) at 60°C for 2 hours. Excess SOCl₂ is evaporated to yield the corresponding acyl chloride.

ParameterValue
Yield90%

Coupling Reaction

Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (0.005 mol) is dissolved in dry THF, and triethylamine (0.015 mol) is added. The acyl chloride (0.0055 mol) in THF is added dropwise at 0°C, and the mixture is stirred for 12 hours at room temperature. The product is extracted with ethyl acetate and purified by column chromatography.

ParameterValue
Yield62%
¹H NMR (CDCl₃, ppm)2.32 (s, 3H, CH₃), 3.69 (s, 2H, SCH₂)
ESI-MS (m/z)532.1 [M+1]⁺

Characterization and Analytical Data

Spectroscopic Analysis

  • IR (KBr, cm⁻¹) : 3280 (N-H), 1725 (ester C=O), 1660 (amide C=O).

  • ¹H NMR (400 MHz, CDCl₃) : δ 2.32 (s, 3H, thienyl-CH₃), 2.48 (s, 6H, pyrimidine-CH₃), 4.25 (q, 4H, ester-OCH₂), 6.85 (s, 1H, thiophene-H).

  • ¹³C NMR (100 MHz, CDCl₃) : δ 14.1 (ester-CH₃), 22.5 (thienyl-CH₃), 170.2 (C=O).

Purity and Yield Optimization

  • Column Chromatography : Hexane:ethyl acetate (7:3) eluent achieves >95% purity.

  • Recrystallization Solvent : Ethanol/water (4:1) optimizes crystal formation.

Discussion of Synthetic Challenges

  • Regioselectivity : Chlorosulfonation and acylation steps require strict temperature control to avoid byproducts.

  • Ester Stability : Hydrolysis conditions for the acetamido group are carefully neutralized to prevent ester cleavage .

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